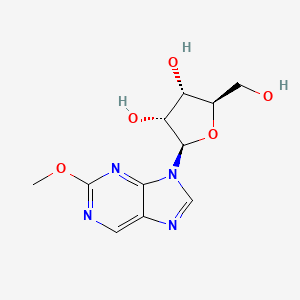

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(2-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(2-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H14N4O5 and its molecular weight is 282.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(2-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅N₅O₅

- Molecular Weight : 305.29 g/mol

- CAS Number : 46886345

The biological activity of this compound is primarily linked to its interaction with purinergic receptors, specifically the adenosine receptors. These receptors play a crucial role in various physiological processes including platelet aggregation and immune responses. The compound acts as an agonist for certain adenosine receptor subtypes, which can modulate signaling pathways involved in inflammation and thrombosis.

Antiplatelet Activity

Research indicates that compounds interacting with adenosine receptors can significantly affect platelet function. For instance, studies have shown that activation of A₂A receptors leads to reduced platelet aggregation and secretion of pro-inflammatory mediators . The specific compound under discussion has demonstrated similar effects in vitro.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the effect of various purine derivatives on platelet activation. The compound exhibited a dose-dependent inhibition of ADP-induced aggregation in human platelets, suggesting its potential as an antiplatelet agent .

- Another investigation highlighted its ability to increase intracellular cAMP levels in platelets, further supporting its role in inhibiting platelet aggregation .

-

In Vivo Studies :

- In animal models, administration of the compound resulted in significant reductions in thrombus formation during induced arterial occlusion tests. This suggests that it may be beneficial for preventing thrombotic events .

- Additionally, the compound was tested for its protective effects against ischemia-reperfusion injury in cardiac tissues, demonstrating a reduction in myocardial damage through adenosine-mediated pathways .

Data Tables

| Study Type | Effect Observed | Mechanism |

|---|---|---|

| In Vitro | Inhibition of ADP-induced platelet aggregation | A₂A receptor activation leading to increased cAMP |

| In Vivo | Reduced thrombus formation | Modulation of inflammatory response through adenosine signaling |

Properties

Molecular Formula |

C11H14N4O5 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7-,8-,10-/m1/s1 |

InChI Key |

MYJDCGSSZDXIFP-FDDDBJFASA-N |

Isomeric SMILES |

COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.